2'-Hydroxy-3,4,4',5-tetramethoxychalcone
Description
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYSMJCFMKYPL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of Tetramethoxychalcones in Oncology: Mechanistic Diversity and Translational Protocols
Executive Summary
Tetramethoxychalcones (TMCs) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to pleiotropically modulate oncogenic signaling. Unlike non-substituted chalcones, the tetramethoxy-derivatives exhibit enhanced lipophilicity and metabolic stability, allowing for superior cellular permeation. This technical guide analyzes the dualistic pharmacology of TMCs—ranging from tubulin destabilization to STAT3/NF-κB inhibition—and provides validated experimental workflows for assessing their therapeutic efficacy.
Part 1: Chemical Biology & Structure-Activity Relationship (SAR)
The anticancer potency of chalcones (1,3-diphenyl-2-propen-1-one) is heavily reliant on the substitution pattern of the A and B rings. Tetramethoxychalcones, specifically those bearing a 3,4,5-trimethoxy motif on Ring A, mimic the pharmacophore of Combretastatin A-4 , a potent vascular disrupting agent.
Key SAR Determinants:
-
The Trimethoxy Motif (Ring A): Essential for high-affinity binding to the colchicine-binding site on
-tubulin. This steric arrangement prevents microtubule polymerization. -
The Enone Linker: The
-unsaturated ketone acts as a Michael acceptor, allowing covalent interaction with cysteine residues in target proteins (e.g., IKK or tubulin), though reversible binding is often preferred to reduce toxicity. -
Ring B Substitution:
-
4,3',4',5'-Tetramethoxychalcone (TMOC): Shifts activity away from tubulin binding toward STAT3 and NF-κB inhibition.
-
2',4',3,5-Tetramethoxychalcone: Often retains tubulin-binding affinity and exhibits strong P-glycoprotein (P-gp) inhibitory activity, reversing Multi-Drug Resistance (MDR).
-
Part 2: Mechanistic Pharmacology
Mechanism A: Microtubule Destabilization
Certain TMCs bind to the interface between
-
G2/M Phase Arrest: Failure to form the mitotic spindle.
-
Catastrophe: Rapid depolymerization of existing microtubules.
-
Vascular Disruption: Endothelial cell retraction in tumor vasculature.
Mechanism B: Signal Transduction Modulation (TMOC)
The specific derivative 4,3',4',5'-TMOC functions independently of tubulin. Instead, it targets the JAK/STAT3 and NF-κB axes.
-
STAT3 Inhibition: TMOC prevents the phosphorylation of STAT3 (Tyr705), blocking its dimerization and nuclear translocation. This downregulates anti-apoptotic genes like Bcl-xL and Cyclin D1.
-
MDR Reversal: TMCs act as pseudosubstrates or competitive inhibitors of ABC transporters (P-gp/ABCB1), preventing the efflux of chemotherapeutics like doxorubicin.
Visualization: The TMOC Signaling Network
The following diagram illustrates the pleiotropic effects of TMOC on ovarian and breast cancer cells, highlighting the divergence between tubulin-dependent and tubulin-independent pathways.
Figure 1: Pleiotropic signaling modulation by Tetramethoxychalcones (TMOC).[1] Note the bifurcation between tubulin-targeting analogs and STAT3-targeting analogs.
Part 3: Preclinical Evaluation Protocols
To validate the specific mechanism of a novel TMC derivative, the following self-validating protocols are recommended.
Protocol 1: Tubulin Polymerization Kinetics (Turbidimetric Assay)
Objective: Determine if the TMC acts as a direct microtubule destabilizer. Principle: Tubulin polymerization increases solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.
Reagents:
-
Purified Porcine Brain Tubulin (>99%).
-
GTP (1 mM stock).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Dosing: Add 2 µL of TMC (final conc. 5, 10, 20 µM) or controls to a pre-warmed (37°C) 96-well half-area plate.
-
Initiation: Dispense 50 µL of cold tubulin mixture into wells.
-
Measurement: Immediately transfer to a spectrophotometer heated to 37°C. Measure OD340 every 30 seconds for 60 minutes.
-
Validation:
Protocol 2: P-gp Efflux Inhibition (Rhodamine 123 Assay)
Objective: Assess the ability of TMC to reverse MDR by inhibiting P-glycoprotein. Cell Line: L5178Y-MDR (MDR1 transfected) vs. L5178Y-Parental.[2]
Workflow:
-
Seeding: Seed
cells/mL in 6-well plates. -
Treatment: Treat cells with TMC (0.5 - 5.0 µM) or Verapamil (Positive Control, 10 µM) for 2 hours.
-
Loading: Add Rhodamine 123 (Rh123, 5 µM) and incubate for an additional 30 minutes at 37°C in the dark.
-
Efflux Phase: Wash cells 2x with cold PBS. Resuspend in Rh123-free medium containing the TMC and incubate for 1 hour (allows efflux to occur).
-
Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).
-
Calculation:
-
A FAR > 1.0 indicates P-gp inhibition (retention of dye).
-
Part 4: Quantitative Data Summary
The following table synthesizes IC50 values from key studies, illustrating the structure-dependent selectivity of TMCs.
| Compound | Cell Line | Target/Mechanism | IC50 (µM) | Ref |
| 4,3',4',5'-TMOC | A2780 (Ovarian) | STAT3 / Cell Cycle (G1) | 4.2 | [1] |
| 4,3',4',5'-TMOC | A2780/CDDP (Cisplatin Res.) | STAT3 / Apoptosis | 5.1 | [1] |
| 3-OH-4,3',4',5'-TMC | A549 (Lung) | NF-κB Inhibition | 1.8 | [2] |
| 2',4-OH-4',6'-OMe | MCF-7 (Breast) | Autophagy / G2/M | 8.5 | [3] |
| 3,4,5-trimethoxy-chalcone | L5178Y-MDR | P-gp Inhibition (MDR Reversal) | 0.19 | [4] |
Note: The 3,4,5-trimethoxy A-ring derivatives generally show higher potency in MDR models compared to 4,3',4',5' patterns which favor signaling kinase inhibition.
Part 5: References
-
Qi, Z., et al. (2014). Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells.[1] PLoS ONE, 9(9), e106206.[5]
-
Tian, Y., et al. (2009). Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor kappaB Inhibitors and Their Anticancer Activities.[6] Journal of Medicinal Chemistry, 52(22), 7228–7235.
-
Díaz-García, A., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences, 24(13), 10854.
-
Molnár, J., et al. (2004). MDR-reversal activity of chalcones. Anticancer Research, 24(2B), 837-841.
Sources
- 1. Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethoxychalcone, a chalcone derivative, suppresses proliferation, blocks cell cycle progression, and induces apoptosis of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Role of Methoxy Substitution in Chalcone Cytotoxicity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to Chalcones as Anticancer Scaffolds
Chalcones are a class of natural and synthetic compounds that serve as a foundational scaffold in a wide array of bioactive molecules.[1] As open-chain precursors to flavonoids and isoflavonoids, they possess a characteristic 1,3-diphenyl-2-propene-1-one backbone, consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This privileged structure has garnered significant attention in medicinal chemistry and oncology research due to the broad spectrum of pharmacological activities its derivatives exhibit, including potent anticancer properties.[2][3]
The cytotoxicity of chalcones against various cancer cell lines is well-documented.[2] Their mechanisms of action are diverse, often involving the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways that are dysregulated in cancer.[4][5][6] The chemical tractability of the chalcone scaffold allows for systematic structural modifications, enabling the fine-tuning of its pharmacological profile. Among the most effective and widely studied modifications is the introduction of methoxy (-OCH₃) groups onto the aromatic rings, a substitution that has proven to be a critical determinant of cytotoxic potency.[3][7]
The Methoxy Group: A Potent Modulator of Cytotoxicity
The methoxy group, while simple in structure, exerts a profound influence on the biological activity of the chalcone scaffold. Its impact stems from a combination of electronic and steric effects. As an electron-donating group, it can alter the electron distribution across the α,β-unsaturated carbonyl system, which is a key pharmacophore responsible for interacting with biological targets.[5] Furthermore, the number and position of methoxy substituents on the aromatic rings are critical factors that dictate the molecule's overall conformation, lipophilicity, and ability to bind to specific protein targets, thereby influencing both cytotoxic potency and the mechanism of action.[7][8][9] Studies have consistently shown that methoxylated chalcones are structurally similar to potent, naturally occurring anticancer agents like combretastatin A-4, which is known to target tubulin.[7]
Structure-Activity Relationship (SAR) of Methoxy-Substituted Chalcones
The exploration of structure-activity relationships (SAR) for methoxy-substituted chalcones has provided invaluable insights for designing more potent and selective anticancer agents.
Influence of Methoxy Position and Number
The anticancer activity of methoxy-substituted chalcones is significantly dependent on the specific placement and quantity of the methoxy groups on both Ring A and Ring B.[3][9]
-
Polymethoxylation: A recurring finding in numerous studies is that the presence of multiple methoxy groups generally enhances cytotoxicity.[7] Trimethoxy-substituted chalcones, in particular, often show exceptionally high potency.[10][11][12]
-
Positional Effects: The specific location (ortho, meta, para) of the methoxy group has a significant impact. For instance, a comparison of chalcones with methoxy groups at different positions revealed that substitution at the ortho position can lead to greater cytotoxic activity compared to meta or para substitutions.[7] Conversely, for inhibiting the ABCG2 transporter (a protein associated with multidrug resistance), methoxy substitution at position 4 of the B-ring had a negative effect, while substitutions at positions 3 and 5 were beneficial.[8] This highlights that the optimal substitution pattern is often target-dependent.
The Significance of the Trimethoxy Phenyl Moiety
One of the most consistently observed SAR findings is the potent cytotoxic activity associated with a 3,4,5-trimethoxy substitution pattern on Ring B.[10][12] This motif is present in highly effective tubulin polymerization inhibitors, including colchicine.[7] Chalcones bearing this 3,4,5-trimethoxyphenyl group often exhibit cytotoxicity in the nanomolar to low micromolar range.[11] The trimethoxy arrangement is thought to facilitate strong binding within the colchicine-binding site of β-tubulin, a key mechanism for inducing mitotic arrest and apoptosis.[11][13]
Comparative Cytotoxicity Data (IC₅₀ Values)
The efficacy of methoxy-substituted chalcones is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The table below summarizes IC₅₀ values for representative methoxy-chalcones against various human cancer cell lines, illustrating the impact of substitution patterns.
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one) | HeLa (Cervical) | 0.019 | [10][14] |
| HCT15 (Colon) | 0.020 | [10][14] | |
| A549 (Lung) | 0.022 | [10][14] | |
| (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one) | HeLa, HCT15, A549 | "Better IC₅₀ values" | [10][14] |
| 2'-hydroxy-4'-methoxychalcone derivative | MCF-7 (Breast) | ~15 | [15] |
| 4-methoxychalcone (Parent Compound) | HepG2 (Liver) | >10 (low activity) | [7] |
| 2',6'-dimethoxy, 4-methoxy chalcone | HepG2 (Liver) | ~2.5 | [7] |
| Chalcone with prenyl group (Ring A) and methoxy group (Ring B) | MCF-7 (Breast) | 4.19 | [16] |
Key Mechanisms of Methoxy-Chalcone Induced Cytotoxicity
Methoxy-substituted chalcones exert their anticancer effects through multiple, often interconnected, cellular mechanisms.
Inhibition of Tubulin Polymerization
A primary mechanism for many potent methoxylated chalcones is the disruption of microtubule dynamics.[17] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.[18] Methoxy-chalcones, particularly those with a trimethoxyphenyl ring, often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[11][13] This interference with microtubule assembly triggers a mitotic checkpoint, arresting cells in the G2/M phase of the cell cycle.[11][19]
Caption: Methoxy-chalcones bind to β-tubulin, inhibiting microtubule formation and leading to cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Methoxy-substituted chalcones are potent inducers of apoptosis.[2][10] This can be triggered through multiple pathways:
-
Intrinsic Pathway: Following tubulin disruption and mitotic arrest, stress signals can lead to a decrease in the mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c and activating the caspase cascade (e.g., caspase-9 and caspase-3).[2][11]
-
Extrinsic Pathway: Some chalcones can enhance apoptosis induced by other agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), in prostate cancer cells.
Studies using flow cytometry and chromatin condensation assays have confirmed the apoptotic nature of cell death induced by these compounds.[10][14]
Cell Cycle Arrest
Beyond the G2/M arrest caused by tubulin inhibition, methoxy-chalcones can also induce cell cycle arrest at other checkpoints. Flow cytometry analysis has shown that different chalcone derivatives can arrest cells in the G1 phase by downregulating key proteins like cyclin D1 and CDK4, or in the G2/M phase.[19][20] The specific phase of arrest often depends on the chalcone's substitution pattern and the cancer cell type being studied.[19][21]
Modulation of Signaling Pathways (e.g., NF-κB)
Chronic inflammation and aberrant signaling pathways are hallmarks of cancer. The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and it is often constitutively active in cancer cells.[4][5] Certain methoxy-substituted chalcones have been identified as potent inhibitors of NF-κB activation.[4] Their cytotoxic effects correlate well with their NF-κB inhibitory activity, suggesting this is a significant component of their anticancer mechanism.[4]
Essential Experimental Protocols
Validating the cytotoxic effects of novel chalcone derivatives requires robust and standardized in vitro assays.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[23]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5x10⁴ cells/mL) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[22][24]
-
Compound Treatment: Prepare serial dilutions of the methoxy-chalcone derivatives in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).[22]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[24][25]
-
MTT Addition: Remove the treatment medium. Add a fresh solution of MTT (e.g., 5 mg/mL in PBS, diluted in medium) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[22][23]
-
Formazan Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for determining chalcone cytotoxicity using the MTT assay.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the methoxy-chalcone at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[19]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to form a pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000-30,000 events (cells) per sample.[27]
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms. Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[21] Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.
Conclusion and Future Directions
The strategic placement of methoxy groups on the chalcone scaffold is a proven and highly effective method for enhancing cytotoxic potential against a multitude of cancer cell lines. Structure-activity relationship studies have consistently demonstrated that the number and position of these substitutions are critical, with polymethoxylated compounds, particularly those featuring a 3,4,5-trimethoxyphenyl moiety, exhibiting superior activity. The primary mechanisms of action involve the disruption of microtubule dynamics leading to G2/M cell cycle arrest and the subsequent induction of apoptosis.
Future research should focus on:
-
Improving Selectivity: Designing novel analogs that exhibit higher toxicity towards cancer cells while minimizing effects on non-cancerous cells.
-
Overcoming Resistance: Investigating the efficacy of methoxy-chalcones in multidrug-resistant cancer models and exploring their potential to inhibit resistance-conferring proteins like ABC transporters.[8]
-
In Vivo Studies: Progressing the most promising lead compounds from in vitro assays to preclinical in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of methoxy-chalcones when used in combination with existing chemotherapeutic agents to enhance treatment outcomes and reduce dosages.
By leveraging the foundational knowledge of methoxy group effects, researchers are well-positioned to develop the next generation of chalcone-based therapeutics for cancer treatment.
References
- Benchchem. Methoxy-Substituted Chalcones: A Comparative Guide to Anticancer Activity.
- Kumar, B. V., et al. (2013). Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. PubMed.
- Srinivasan, B., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. J Med Chem, 52(22), 7228-35.
- Benchchem. A Comparative Guide to the Structure-Activity Relationship of 4'-Methoxychalcone Analogs.
- Sala, M., et al. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI.
- Li, Y., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega.
- Riva, B., et al. (2020). Chalcones: Synthetic Chemistry Follows Where Nature Leads. PMC.
- Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.
- Boumendjel, A., et al. (2014). Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. PMC.
- Perjési, P., et al. (2009). Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells. PubMed.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of cis-Chalcones.
- Benchchem. Application Notes & Protocols: Development of Anticancer Agents from 4-Methoxychalcone Derivatives.
- Kamal, A., et al. (2015). Synthesis of Chalcones with Anticancer Activities. PMC.
- Zhou, B., et al. (2013). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. PMC.
- Li, C., et al. (2020). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC.
- ResearchGate. Results of cell cycle analysis using flow cytometry after treatment...
- Semantic Scholar. Synthesis of Methoxy‐substituted Chalcones and in vitro Evaluation of their Anticancer Potential.
- PMC. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents.
- Novilla, A., et al. Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines.
- ResearchGate. Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities.
- ResearchGate. The cell cycle analysis after 72 hr of treatment with the selected...
- Lee, Y-L., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC.
- León-González, F., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC.
- Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays.
- ResearchGate. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives.
- Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines.
- Suwito, H., et al. (2015). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica.
- ResearchGate. The structures of selected chalcones that inhibit tubulin assembly.
- Ducki, S. (2014). Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. ResearchGate.
- Abcam. MTT assay protocol.
- Horton, T. MTT Cell Assay Protocol.
- Benchchem. Biological Activities of Chalcone Derivatives: A Technical Guide for Drug Discovery and Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 10. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. sciforum.net [sciforum.net]
- 16. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. anjs.edu.iq [anjs.edu.iq]
- 27. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2'-Hydroxy-3,4,4',5-tetramethoxychalcone Target Signaling Pathways
The following technical guide details the target signaling pathways, mechanism of action, and experimental validation for 2'-Hydroxy-3,4,4',5-tetramethoxychalcone .
Executive Summary & Chemical Profile
2'-Hydroxy-3,4,4',5-tetramethoxychalcone (often structurally identified as (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ) is a synthetic or naturally derived polymethoxychalcone. It belongs to a class of flavonoids characterized by an open-chain C6-C3-C6 backbone.
This compound is distinguished by two critical pharmacophores:
-
3,4,5-Trimethoxyphenyl B-Ring: A structural motif highly specific for binding to the colchicine site of tubulin, acting as a potent microtubule destabilizing agent (MDA).
-
2'-Hydroxy-4'-methoxy A-Ring: A substitution pattern associated with the inhibition of inflammatory pathways (NF-κB) and enhancement of metabolic stability compared to non-hydroxylated analogs.
Chemical Identity
| Property | Detail |
| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Common Abbreviation | 2'-H-3,4,4',5-TMC |
| Molecular Formula | C₁₉H₂₀O₆ |
| Molecular Weight | 344.36 g/mol |
| Key Structural Features | |
| Primary Targets |
Primary Signaling Modules
The biological activity of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone is mediated through a multi-target mechanism. It acts as a "molecular glue" for tubulin while simultaneously suppressing survival signaling in neoplastic cells.
Module A: Microtubule Destabilization & G2/M Arrest
The most potent effect of this chalcone is its direct interaction with the colchicine-binding site on
-
Mechanism: The 3,4,5-trimethoxy motif mimics the A-ring of colchicine and combretastatin A-4 (CA-4). The chalcone binds to the interface between
- and -tubulin dimers. -
Consequence: This binding sterically hinders the incorporation of GTP-tubulin into the growing microtubule plus-end.
-
Outcome: Catastrophic depolymerization of the microtubule cytoskeleton leads to G2/M phase cell cycle arrest , formation of abnormal mitotic spindles, and subsequent "mitotic catastrophe."
Module B: NF-κB Suppression & Anti-Inflammation
The
-
Target: IκB Kinase (IKK) complex, specifically Cys-179 of IKK
. -
Action: Direct alkylation or steric inhibition prevents the phosphorylation of IκB
. -
Result: IκB
is not ubiquitinated or degraded; the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes (e.g., COX-2, iNOS, Bcl-xL).
Module C: Mitochondrial Apoptosis (Intrinsic Pathway)
Following G2/M arrest, the cell activates the intrinsic apoptotic machinery.
-
Signaling: The collapse of the cytoskeleton releases Bim (a BH3-only protein) from the dynein motor complex.
-
Mitochondrial Effect: Bim activates Bax/Bak, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).
-
Execution: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation.
Visualizing the Signaling Network
The following diagram illustrates the dual-action mechanism: Tubulin inhibition leading to mitotic arrest and NF-κB inhibition leading to survival suppression.
Caption: Dual-targeting mechanism showing tubulin depolymerization (left) and NF-κB suppression (right) converging on apoptosis.
Experimental Protocols & Validation
To rigorously validate these pathways, the following experimental workflows are recommended. These protocols are designed to be self-validating control systems.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Confirm direct interaction with tubulin rather than non-specific toxicity.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence reporter (DAPI or specialized tubulin dye).
-
Setup:
-
Prepare 384-well plate with tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Add 2'-Hydroxy-3,4,4',5-TMC at graded concentrations (0.1, 1, 5, 10 μM).
-
Controls: Paclitaxel (stabilizer control), Colchicine (destabilizer control), DMSO (vehicle).
-
-
Measurement: Initiate polymerization by warming to 37°C. Monitor fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.
-
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.
-
Expected Result: A dose-dependent decrease in Vmax and final plateau height, mimicking the Colchicine curve.
-
Protocol B: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: Visualize the blockade of p65 entry into the nucleus.
-
Cell Line: HeLa or RAW 264.7 macrophages.
-
Treatment:
-
Pre-treat cells with Compound (5-10 μM) for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) or LPS (1 μg/mL) for 30 minutes.
-
-
Staining:
-
Fix with 4% Paraformaldehyde. Permeabilize with 0.2% Triton X-100.
-
Primary Ab: Anti-NF-κB p65 (Rabbit mAb).
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nuclei).
-
-
Quantification: Calculate the ratio of Nuclear/Cytoplasmic mean fluorescence intensity.
-
Validation: The compound should maintain a ratio < 1.0 (cytoplasmic retention) even under stimulation.
-
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Quantify G2/M arrest.
-
Workflow:
-
Treat cells for 24 hours.
-
Harvest and fix in 70% ice-cold ethanol (-20°C overnight).
-
Wash and stain with Propidium Iodide (PI) + RNase A.
-
-
Gating Strategy:
-
Gate single cells (FSC-A vs FSC-H).
-
Analyze histogram of PI fluorescence (FL2-A).
-
-
Interpretation: Look for a significant increase in the 4N DNA content peak (G2/M) compared to the DMSO control (2N, G1).
Quantitative Data Summary (Reference Values)
The following values are representative of 3,4,5-trimethoxychalcone analogs with A-ring hydroxylation.
| Assay | Metric | Typical Value | Interpretation |
| Cytotoxicity (MTT) | IC₅₀ (MCF-7, A549) | 0.1 - 2.0 μM | Highly potent antiproliferative |
| Tubulin Inhibition | IC₅₀ (Polymerization) | 1.5 - 3.0 μM | Direct microtubule destabilizer |
| NF-κB Inhibition | IC₅₀ (Reporter Assay) | 2.0 - 5.0 μM | Effective anti-inflammatory |
| Apoptosis | % Annexin V+ Cells | >40% at 24h (5 μM) | Strong inducer of cell death |
Therapeutic Implications & Drug Development
The unique structure of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone offers specific advantages in drug design:
-
Vascular Disruption: Like Combretastatin A4, this compound targets the neovasculature of solid tumors, potentially causing tumor necrosis via blood flow shutdown.
-
MDR Evasion: Polymethoxychalcones are poor substrates for P-glycoprotein (P-gp/ABCB1). This allows them to remain effective in multidrug-resistant cancer cell lines (e.g., Taxol-resistant phenotypes).
-
Metabolic Stability: The 2'-OH group forms an intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the conformation and protects the carbonyl from rapid metabolic reduction, extending the plasma half-life compared to non-hydroxylated chalcones.
Experimental Workflow Diagram
Caption: Standardized development workflow from synthesis to biological validation.
References
-
Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues. Bioorganic & Medicinal Chemistry. (2009).
-
Source:
-
-
Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone... as Potent NF-κB Inhibitors. Journal of Medicinal Chemistry. (2009).
-
Source:
-
-
Evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone as antimitotic agent. European Journal of Medicinal Chemistry. (2014).
-
Source:
-
-
Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Current Cancer Drug Targets. (2013).
-
Source:
-
-
PubChem Compound Summary: (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.
-
Source:
-
Bioavailability and pharmacokinetics of tetramethoxychalcone derivatives
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Tetramethoxychalcone Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Chalcone Conundrum in Drug Development
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a "privileged structure" in medicinal chemistry.[1][2] Their synthetic accessibility, typically through the Claisen-Schmidt condensation, allows for extensive structural diversification, leading to a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Among these, tetramethoxychalcone derivatives have emerged as particularly promising candidates. For instance, specific isomers have been shown to suppress critical oncogenic pathways like NF-κB and STAT3, demonstrating significant preclinical efficacy.[1][2][7][8][9]
However, the journey from a promising preclinical compound to a clinically viable therapeutic is fraught with challenges, chief among them being poor pharmacokinetic properties. Many potent chalcone derivatives are lipophilic, leading to low aqueous solubility and, consequently, poor absorption and low bioavailability.[10][11] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the complexities of evaluating and optimizing the bioavailability and pharmacokinetics of this important class of molecules. We will move beyond theoretical descriptions to provide actionable, field-proven insights and detailed experimental protocols, grounding our discussion in the principles of Absorption, Distribution, Metabolism, and Excretion (ADME).
Section 1: Understanding the Pharmacokinetic Profile: Core Concepts
The therapeutic efficacy of any drug is inextricably linked to its ability to reach the target site in sufficient concentration and for an adequate duration. Pharmacokinetics (PK) is the study of "what the body does to the drug." For tetramethoxychalcone derivatives, a thorough understanding of core PK parameters is the first step in predicting in vivo performance and identifying liabilities.
Key Pharmacokinetic Parameters
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma after administration. It is a critical indicator of absorption rate and extent.
-
Tmax (Time to Cmax): The time at which Cmax is reached. It provides an indication of how quickly the drug is absorbed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve. It reflects the extent of absorption and overall bioavailability.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low oral bioavailability is a common challenge for chalcone derivatives.[11][12]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time. It is a measure of the body's efficiency in eliminating the drug.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive distribution into tissues.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half. It is a key determinant of the dosing interval.
These parameters are not mere numbers; they are diagnostic tools that inform critical decisions in the drug development pipeline, from lead optimization to formulation design.
Section 2: Preclinical Assessment of ADME Properties
Before committing to costly and complex in vivo studies, a battery of in vitro and in silico tests can provide crucial early insights into the potential pharmacokinetic behavior of tetramethoxychalcone derivatives.
In Silico ADME/T Prediction
Computational tools offer a rapid and cost-effective first pass to flag potential liabilities.[3] Platforms like SwissADME and pkCSM can predict a range of properties based on the chemical structure alone.[13][14][15]
-
Key Predictions:
-
Lipinski's Rule of Five: Assesses "drug-likeness" and predicts poor oral absorption or permeation.
-
Solubility: Predicts aqueous solubility, a common hurdle for chalcones.
-
GI Absorption: Estimates the likelihood of absorption from the gastrointestinal tract.
-
CYP450 Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic pathways.
-
Toxicity: Flags potential mutagenicity (AMES test) or other toxicities.[14]
-
While predictive, these models are invaluable for prioritizing compounds and guiding the design of subsequent experimental studies.
In Vitro Experimental Systems
1. Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption. It utilizes a monolayer of Caco-2 cells (a human colorectal adenocarcinoma cell line) that differentiates to form tight junctions, mimicking the intestinal epithelial barrier.
-
Principle: The assay measures the rate of flux of a compound from the apical (lumen) side to the basolateral (blood) side of the cell monolayer. The resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, medium, or high absorption potential.
2. Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing cytochrome P450 (CYP) enzymes.
-
Principle: The test compound is incubated with liver microsomes and NADPH (a necessary cofactor). The concentration of the parent compound is measured over time to determine its rate of depletion. This allows for the calculation of in vitro half-life and intrinsic clearance, which are key indicators of first-pass metabolism.
-
Preparation:
-
Prepare a stock solution of the tetramethoxychalcone derivative in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 20 mM NADPH stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the reaction buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound using a validated LC-MS/MS method.[16]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Section 3: In Vivo Pharmacokinetic Studies
In vivo studies provide the definitive data on how a drug behaves in a whole biological system. Rodent models, particularly rats, are commonly used for initial PK screening.
Experimental Design and Workflow
A well-designed in vivo PK study is critical for generating reliable data. The overall workflow involves careful planning of the dosing route, dose level, sampling schedule, and bioanalytical method.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol: Oral Pharmacokinetic Study in Rats
This protocol outlines the key steps for assessing the oral PK of a tetramethoxychalcone derivative in rats. All procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[17]
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (n=3-5 per group), acclimated for at least one week.
-
Fast animals overnight (~12 hours) before dosing, with free access to water.
-
-
Formulation and Dosing:
-
Prepare the tetramethoxychalcone derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) to create a homogenous suspension.
-
Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the tail vein or a cannulated vessel at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis and PK Calculation:
-
Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate Cmax, Tmax, AUC, t½, etc.
-
Interpreting In Vivo Data
| Chalcone Derivative | Dose & Route | Cmax (µg/mL) | Tmax (h) | Key Finding | Reference |
| Derivative 1 | 3.84 mg/kg (IP) | 1.96 ± 0.46 | 0.33 ± 0.05 | Low Bioavailability | [11] |
| Derivative 2 | 4.85 mg/kg (Oral) | 69.89 ± 5.49 | 3.4 ± 0.79 | Low Bioavailability | [11] |
| Derivative 3 | 3.64 mg/kg (Oral) | 3.74 ± 1.64 | 2.83 ± 0.87 | Low Bioavailability | [11] |
Table 1: Example pharmacokinetic parameters for selected chalcone derivatives in New Zealand White rabbits.
Section 4: Bioanalytical Methods for Quantification
Accurate quantification of tetramethoxychalcone derivatives in complex biological matrices like plasma is fundamental to any PK study. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
LC-MS/MS Method Development
-
Principle: LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (the parent drug) is selected and fragmented, and a specific product ion is monitored for quantification.[19] This provides exceptional specificity, minimizing interference from endogenous matrix components.[16]
Sources
- 1. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetramethoxychalcone, a chalcone derivative, suppresses proliferation, blocks cell cycle progression, and induces apoptosis of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. semanticscholar.org [semanticscholar.org]
- 16. uab.edu [uab.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Rapid Microwave-Assisted Synthesis of Tetramethoxychalcones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed, field-proven protocol for the synthesis of tetramethoxychalcones via a microwave-assisted Claisen-Schmidt condensation. Chalcones are valuable precursors in the biosynthesis of flavonoids and possess a wide spectrum of pharmacological activities, making their efficient synthesis a key objective in medicinal chemistry and drug development.[1][2] Microwave-assisted organic synthesis (MAOS) offers a robust and green alternative to conventional heating methods, drastically reducing reaction times from hours to minutes, improving yields, and minimizing side product formation.[3][4][5][6][7] This guide explains the underlying mechanism, provides a step-by-step experimental workflow, and details the rationale behind critical procedural choices, ensuring both reproducibility and a deep understanding of the synthesis.
Introduction: The Case for Microwave-Assisted Chalcone Synthesis
Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids abundant in edible plants.[3] Their core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry, associated with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][8]
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[3][9] Conventional synthesis protocols often require prolonged reaction times, sometimes extending up to 24 hours at room temperature or under reflux, which can lead to lower yields and the formation of unwanted side products.[3][10]
Microwave-assisted synthesis fundamentally transforms this process. By utilizing microwave irradiation, energy is transferred directly to the polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[3][7] This approach not only accelerates the reaction rate but also enhances selectivity and yield, offering a superior method for the rapid generation of chalcone libraries for drug discovery pipelines.[3][8][10]
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The process can be understood in three key stages:
-
Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the acetophenone derivative, forming a reactive enolate ion.
-
Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. The conjugation of the resulting system provides the thermodynamic driving force for this final step.[5][9]
Microwave irradiation significantly enhances the kinetics of each step, leading to a dramatic reduction in the time required to complete the reaction.[3]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol: Synthesis of 2',3,4,4'-Tetramethoxychalcone
This protocol details the synthesis of a specific tetramethoxychalcone isomer from 2',4'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde. The principles can be readily adapted for other isomers.
3.1 Materials and Equipment
-
Reagents:
-
2',4'-Dimethoxyacetophenone
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
-
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with stir bar
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel)
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (silica gel), chamber, and UV lamp
-
Buchner funnel and filter paper
-
3.2 Step-by-Step Synthesis Procedure
Caption: Experimental workflow for microwave-assisted chalcone synthesis.
-
Reagent Preparation:
-
In a 10 mL microwave reaction vessel containing a magnetic stir bar, combine 2',4'-dimethoxyacetophenone (1.00 g, 5.55 mmol) and 3,4-dimethoxybenzaldehyde (1.02 g, 6.11 mmol, 1.1 eq).
-
Add 5 mL of 95% ethanol and stir for 1 minute to dissolve the solids.
-
Carefully add freshly ground potassium hydroxide (0.47 g, 8.33 mmol, 1.5 eq) to the solution.
-
Scientist's Note: Using freshly ground KOH is crucial as it has a higher surface area and is less likely to have absorbed atmospheric CO₂, which would reduce its basicity. Ethanol is an excellent solvent as it dissolves the reactants and effectively absorbs microwave energy.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C (power modulation may be used, typically starting around 150 W) for 3-5 minutes with active stirring.[11]
-
Rationale: Microwave heating dramatically shortens the reaction time compared to conventional methods which can take hours.[3][6] The sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction rate.[10]
-
-
Work-up and Isolation:
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into a beaker containing approximately 50 g of crushed ice.
-
While stirring, slowly add concentrated HCl dropwise until the solution is acidic (test with litmus or pH paper). A yellow precipitate should form.
-
Causality: Acidification neutralizes the KOH catalyst and protonates the phenoxide intermediate, causing the water-insoluble chalcone to precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[12]
-
Combine the organic layers and wash them with a saturated solution of NaHCO₃ (50 mL) to remove any residual acid, followed by a final wash with water (50 mL).[12]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude solid should be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure yellow crystals.[12]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.[4][6]
-
Quantitative Data Summary
The following table provides a representative summary of the reaction parameters for the synthesis of 2',3,4,4'-Tetramethoxychalcone.
| Parameter | Value | Rationale / Notes |
| Acetophenone Derivative | 2',4'-Dimethoxyacetophenone | Starting material providing the ketone moiety. |
| Benzaldehyde Derivative | 3,4-Dimethoxybenzaldehyde | Starting material providing the aldehyde moiety. |
| Molar Ratio | 1 : 1.1 : 1.5 | (Acetophenone : Aldehyde : Base) A slight excess of aldehyde ensures complete consumption of the ketone. Excess base drives the reaction to completion. |
| Catalyst | Potassium Hydroxide (KOH) | Strong base for efficient enolate formation.[1] |
| Solvent | Ethanol (95%) | Polar protic solvent, effective for microwave heating and dissolving reactants. |
| Microwave Power | ~150 W (Variable) | Power is modulated to maintain the target temperature. |
| Temperature | 120 °C | Elevated temperature significantly increases the reaction rate.[11] |
| Reaction Time | 3-5 minutes | Drastic reduction from the 12-24 hours often required for conventional methods.[3][10] |
| Typical Yield | >85% | Microwave synthesis often leads to higher yields due to reduced side reactions.[4][5] |
References
- Begell House. (2021, May 12). SYNERGISM OF MUICAT-1 AND MICROWAVE IRRADIATION IN CLAISEN–SCHMIDT CONDENSATION OF BENZALDEHYDE WITH ACETOPHENONE TO CHALCONE.
- National Center for Biotechnology Information. (n.d.). 2′,3,4,4′-Tetramethoxychalcone. PubMed Central.
- Unknown. (n.d.).
- Unknown. (2025, February 23). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions.
- Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity.
- Pharmacophore. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES.
- National Center for Biotechnology Information. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PubMed Central.
- Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Semantic Scholar.
- Unknown. (2024, February 15). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.
- ResearchGate. (2020, January). MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF) 2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES.
- Unknown. (2019, August 15). Microwave assisted synthesis of chalcone and its polycyclic heterocyclic analogues as promising antibacterial agents: In vitro, in silico and DFT studies.
- Unknown. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- ITB Journal. (2021, June 7).
- BenchChem. (n.d.).
- ResearchGate. (2011, January). Synthesis of Chalcones under Microwave Condition.
- National Center for Biotechnology Information. (2024, September 13).
Sources
- 1. dspace.lpu.in:8080 [dspace.lpu.in:8080]
- 2. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nepjol.info [nepjol.info]
- 7. ajrconline.org [ajrconline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. 2′,3,4,4′-Tetramethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Solubility Optimization & Cell Culture Protocols for 2'-Hydroxy-3,4,4',5-tetramethoxychalcone
This is a comprehensive technical guide and protocol set for the solubilization and biological application of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone . This document is designed for researchers requiring high-precision methodologies for in vitro experimentation.
Introduction & Compound Profile
2'-Hydroxy-3,4,4',5-tetramethoxychalcone is a synthetic flavonoid derivative belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] Structurally, it features a 2'-hydroxyl group on the A-ring—critical for intramolecular hydrogen bonding which stabilizes the planar conformation—and four methoxy groups distributed across the A and B rings (specifically positions 3, 4, and 5 on the B-ring and 4' on the A-ring).
This specific substitution pattern imparts significant lipophilicity (high LogP) and poor aqueous solubility, presenting a "solubility cliff" widely encountered in drug discovery. Improper handling leads to micro-precipitation in cell culture media, often mistaken for cytotoxicity or resulting in false-negative IC50 values.
Physicochemical Specifications
| Property | Value | Notes |
| Molecular Formula | C₁₉H₂₀O₆ | |
| Molecular Weight | 344.36 g/mol | |
| Predicted LogP | ~3.8 - 4.2 | Highly Lipophilic |
| Appearance | Yellow to Orange Crystalline Solid | Color due to |
| Solubility (Water) | < 0.1 mg/mL | Practically Insoluble |
| Solubility (DMSO) | > 25 mM (up to 100 mM) | Recommended Stock Solvent |
| Solubility (Ethanol) | ~ 10-20 mM | Moderate solubility; higher volatility risks |
Solubility & Stock Solution Protocol
Core Directive: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, Media). Hydrophobic aggregation will occur immediately.[2]
Protocol A: Preparation of 50 mM DMSO Master Stock
Reagents:
-
Compound: 2'-Hydroxy-3,4,4',5-tetramethoxychalcone (Solid)
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich/ATCC), anhydrous (≥99.9%).
Procedure:
-
Weighing: Accurately weigh 17.22 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. (Calculation:
. In 1 mL = 50 mM). -
Solvation: Add 1.0 mL of sterile DMSO.
-
Critical Step: Do not vortex immediately.[2] Allow the solvent to wet the powder for 30 seconds.
-
-
Dissolution: Vortex vigorously for 1-2 minutes until the solution is perfectly clear and yellow/orange.
-
Visual Check: Hold the tube against a light source.[2] If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Divide the Master Stock into 50 µL aliquots in sterile amber tubes.
-
Storage: -20°C (Stable for 6 months) or -80°C (Stable for >1 year).
-
Avoid Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles to prevent hydrolysis or isomerization.
-
Visualization: Solubilization Workflow
Figure 1: Critical workflow for generating a stable Master Stock solution, emphasizing the requirement for sonication and anhydrous DMSO.
Cell Culture Application Protocols
Challenge: The "Crash" Phenomenon. When a high-concentration DMSO stock is added to aqueous media, the local concentration of the lipophilic compound momentarily exceeds its solubility limit, causing precipitation before dispersion.
Protocol B: The "Intermediate Dilution" Method (Recommended)
This method minimizes the risk of precipitation shock ("crashing out") when treating cells.[2]
Target Concentration: 10 µM in Media (Example) Final DMSO Concentration: 0.1% (v/v)
-
Preparation of 100x Intermediate:
-
Preparation of 2x Dosing Media:
-
Dilute the 10 mM Working Stock 1:500 into pre-warmed complete cell culture media (e.g., DMEM + 10% FBS).
-
Calculation: To make 10 mL of media containing 20 µM compound: Add 20 µL of 10 mM Working Stock to 10 mL Media.
-
Technique: Add the DMSO stock drop-wise to the center of the swirling media. Vortex media immediately.[2]
-
-
Treatment:
Protocol C: Maximum Tolerable DMSO Limits
For this chalcone, the biological effects (e.g., apoptosis) are often observed between 1–50 µM.
-
Safe Zone: < 0.1% DMSO (v/v).[2] Most cell lines (HEK293, HeLa, MCF-7) tolerate this well.
-
Caution Zone: 0.1% – 0.5% DMSO.[2] Use a "Vehicle Control" (DMSO only) in every assay to normalize data.
-
Toxic Zone: > 0.5% DMSO.[2] May induce membrane permeabilization, confounding results.
Visualization: Serial Dilution Strategy
Figure 2: Two-step dilution strategy to prevent precipitation. Always dilute stock into DMSO first if lower concentrations are needed, then into media.
Biological Mechanisms & Assay Validation
Polymethoxychalcones like 2'-Hydroxy-3,4,4',5-tetramethoxychalcone typically act via two primary mechanisms in oncology and inflammation models.
Mechanism 1: Microtubule Destabilization
Similar to colchicine, these chalcones bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to G2/M cell cycle arrest.[2]
-
Assay Marker: Western blot for Cyclin B1 (accumulation) or Immunofluorescence for Tubulin structure.[2]
Mechanism 2: NF-κB Pathway Inhibition
The enone moiety (
-
Assay Marker: Reduced nuclear p65 levels; decreased COX-2/iNOS expression.[2]
Visualization: Mechanism of Action
Figure 3: Dual-pathway mechanism targeting Tubulin dynamics and NF-κB signaling, leading to anti-proliferative and anti-inflammatory effects.
Troubleshooting & FAQ
Q1: I see needle-like crystals in my cell culture wells after 24 hours.
-
Cause: The compound precipitated.[2][3] This usually happens if the DMSO stock was added directly to cold media or if the concentration exceeds 50 µM in media.
-
Solution: Pre-warm media to 37°C before adding the compound. Use the "Intermediate Dilution" method (Protocol B).[2] Do not exceed 0.5% DMSO.[2]
Q2: The compound color changed from yellow to clear/colorless.
-
Cause: Loss of conjugation, possibly due to Michael addition with thiols (e.g., Glutathione, Cysteine) in the media or degradation.
-
Solution: Prepare treatment media fresh immediately before use.[2] Do not store diluted media.[2]
Q3: Is this compound light sensitive?
-
Yes. Chalcones can undergo trans-to-cis photoisomerization under UV or intense ambient light.[2]
-
Protocol: Perform all stock handling under low light or in amber tubes. Wrap culture plates in foil if incubating for >48 hours.
References
-
Orlikova, B., et al. (2011). "Dietary chalcones with chemopreventive and chemotherapeutic potential."[2] Genes & Nutrition.[2]
-
Yadav, V. R., et al. (2011). "Molecular targets of synthetic chalcones with anti-inflammatory and anticancer potential."[2] International Immunopharmacology.[2]
-
Mahapatra, D. K., et al. (2015). "Chalcones and their therapeutic targets for the management of cancer: A review." European Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "Product Specification: 2′-Hydroxy-3,4,4′,5′-tetramethoxychalcone."
-
PubChem. "Compound Summary: Chalcone Derivatives and Solubility Data."[2]
Sources
Application Note: Crystallization and Purification of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone
This Application Note is designed for researchers and process chemists focusing on the isolation and purification of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone . The guide prioritizes high-purity isolation techniques, emphasizing the physicochemical behavior of the 2'-hydroxychalcone scaffold.
Executive Summary
The target molecule, 2'-Hydroxy-3,4,4',5-tetramethoxychalcone , is a bioactive flavonoid precursor derived from the Claisen-Schmidt condensation of 2'-hydroxy-4'-methoxyacetophenone (Peonol) and 3,4,5-trimethoxybenzaldehyde .
Achieving pharmaceutical-grade purity (>98%) is often complicated by the presence of unreacted aldehyde and the tendency of polymethoxylated chalcones to "oil out" rather than crystallize due to rotational freedom and low melting points. This guide details a robust purification strategy leveraging the Intramolecular Hydrogen Bond (IMHB) effect specific to 2'-hydroxychalcones to drive selective crystallization.
Physicochemical Context & Solubility Profile[1][2]
Understanding the molecular geometry is critical for solvent selection. The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O ··· H-O).
-
Effect on Polarity: This "locks" the molecule into a planar conformation and reduces the availability of the hydroxyl group for intermolecular hydrogen bonding with solvents. Consequently, the molecule exhibits lower solubility in water and higher solubility in non-polar organic solvents compared to its 4'-hydroxy isomers.
-
Chromophoric Shift: The chelation causes a bathochromic shift; the compound appears deep yellow/orange.
-
Acid/Base Behavior: While phenolic, the 2'-OH is difficult to deprotonate with weak bases (e.g., K₂CO₃) due to the IMHB. Strong bases (NaOH/KOH) will deprotonate it, forming a deep red water-soluble phenolate.
Table 1: Solubility Profile & Solvent Suitability
| Solvent System | Solubility (25°C) | Solubility (Boiling) | Role in Purification |
| Ethanol (Abs.) | Moderate | High | Primary Crystallization Solvent |
| Methanol | High | Very High | Good for initial crude dissolution; often too soluble for high yield. |
| Ethyl Acetate | High | High | Used for extraction; poor for crystallization unless mixed with Hexane. |
| Dichloromethane | Very High | Very High | Solubilizes crude oils; not for crystallization. |
| Water | Insoluble | Insoluble | Anti-solvent. |
| Hexane/Heptane | Low | Moderate | Anti-solvent to induce nucleation. |
Synthesis Workup: The Pre-Crystallization Foundation
Purity starts at the quench. Improper workup traps impurities that inhibit crystal growth.
Reaction Context: Claisen-Schmidt Condensation (Base-Catalyzed). Impurities: Unreacted 3,4,5-trimethoxybenzaldehyde (stubborn oil), Peonol, Aldol intermediates.
Protocol A: Controlled Acidification Workup
Objective: To precipitate the chalcone while keeping unreacted aldehyde in solution or enabling its easy removal.
-
Quench: Pour the basic reaction mixture (deep red) slowly into a stirred mixture of Crushed Ice (500g) and HCl (1N, excess) .
-
Mechanism:[1] The color will shift from Red (Phenolate) to Yellow (Phenol) immediately.
-
Critical Step: Ensure pH < 4. The 2'-OH must be fully protonated to restore the IMHB and precipitate the solid.
-
-
Aging: Stir the suspension for 30–60 minutes at 0–4°C. This allows the amorphous precipitate to harden into a filterable solid.
-
Filtration: Filter the crude yellow solid.
-
The "Aldehyde Wash": Wash the filter cake with cold 10% aqueous Ethanol .
-
Why: Unreacted trimethoxybenzaldehyde has higher solubility in aqueous ethanol than the chalcone. This wash removes surface impurities.
-
-
Drying: Air dry the crude solid until a constant weight is achieved. Do not apply high heat (>60°C) as wet chalcones can undergo retro-aldol cleavage.
Primary Purification: Recrystallization Strategy
The "Gold Standard" for this molecule is recrystallization from Ethanol (95% or Absolute) . If the crude is very oily, a biphasic Ethyl Acetate/Hexane system is preferred.
Protocol B: Recrystallization from Ethanol
Best for: Crude solids with >85% purity.
-
Dissolution: Transfer 10g of crude solid to a flask. Add Ethanol (95%) in small portions (start with 5 mL/g) while heating to reflux (approx. 78°C).
-
Saturation: Add just enough solvent to dissolve the solid completely at reflux. If a small amount of dark insoluble material remains, filter hot through a glass frit or cotton plug.
-
Nucleation (The Critical Phase):
-
Remove from heat and allow to cool slowly to room temperature (20–25°C) over 2 hours.
-
Do not shock-cool in an ice bath immediately; this traps impurities and causes "oiling out."
-
-
Seeding: If no crystals form at 25°C, scratch the glass or add a seed crystal.
-
Final Crystallization: Once turbidity or crystals appear, cool to 4°C for 4–12 hours.
-
Collection: Filter the bright yellow needles. Wash with ice-cold Ethanol (10 mL) .
-
Drying: Vacuum dry at 40°C.
Protocol C: "Oiling Out" Rescue (Ethyl Acetate/Hexane)
Best for: Sticky/Oily crudes containing high aldehyde content.
-
Dissolve the crude oil/solid in the minimum amount of warm Ethyl Acetate .
-
Add warm Hexane dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of Ethyl Acetate to clear the solution.
-
Cover and let stand at room temperature. The chalcone should crystallize out, leaving the oily aldehyde impurities in the mother liquor.
Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying 2'-hydroxychalcones, specifically addressing the "oiling out" phenomenon common with polymethoxylated derivatives.
Figure 1: Decision tree for the isolation of 2'-hydroxychalcones, highlighting rescue pathways for oily intermediates.
Quality Control & Analytical Validation
Analytical Checkpoints
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV (254 nm) and Iodine vapor.
-
Rf Values (Approx):
-
Aldehyde: High Rf (~0.6-0.7)
-
Chalcone: Medium Rf (~0.4-0.5)
-
Acetophenone: Low/Medium Rf.
-
-
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Solvent: Acetonitrile/Water (Gradient 50% -> 100% ACN).
-
Detection: 300–350 nm (Chalcones absorb strongly here; impurities like aldehydes absorb at lower wavelengths, so 254 nm is needed for full impurity profile).
-
Structural Confirmation (NMR)
The 1H-NMR spectrum is the definitive test for the correct isomer and the presence of the Intramolecular Hydrogen Bond.
-
2'-OH Proton: Look for a sharp singlet very far downfield (δ 12.0 – 13.5 ppm ). This confirms the 2'-OH is present and H-bonded to the carbonyl. If this peak is broad or upfield (5-8 ppm), the structure may be incorrect or the solvent is disrupting the bond (use CDCl₃, not DMSO-d6, to see this effect clearly).
-
Vinylic Protons (α, β): A pair of doublets with J = 15–16 Hz (indicative of Trans (E) geometry). Range: δ 7.3 – 8.0 ppm.
-
Methoxy Groups: Four distinct singlets in the δ 3.8 – 4.0 ppm range.
References
-
Claisen-Schmidt Condensation Mechanisms
-
Bioactivity and Structure of Polymethoxychalcones
-
Neves, M. P., et al. (2012). Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones. Bioorganic & Medicinal Chemistry.
-
-
Crystallization Techniques for Chalcones
-
Bhat, S. K. (2025). Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. ResearchGate. Link
-
-
Compound Data (Isomer Verification)
-
PubChem Compound Summary for 2'-Hydroxy-tetramethoxychalcone derivatives. Link
-
Sources
Application Note: HPLC Method Development for Tetramethoxychalcone Analysis
Abstract & Scope
Tetramethoxychalcone (TMC) derivatives, such as 2',4',4,6'-tetramethoxychalcone, are bioactive flavonoids exhibiting potent anti-inflammatory, antioxidant, and anticancer properties. Their structural core—two aromatic rings linked by an
This guide provides a comprehensive workflow for developing a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for TMC. Unlike generic protocols, this guide focuses on the mechanistic behavior of polymethoxylated chalcones, ensuring separation efficiency, peak purity, and long-term method stability.
Physicochemical Context & Method Strategy
The Analyte: Tetramethoxychalcone[1]
-
Lipophilicity: The presence of four methoxy (-OCH
) groups significantly increases the lipophilicity (LogP 3.5–4.0) compared to hydroxylated chalcones.[1] This necessitates a stronger organic mobile phase for elution. -
Chromophores: The conjugated enone system provides strong UV absorption. While unsubstituted chalcones absorb near 300 nm, the electron-donating methoxy groups cause a bathochromic shift, typically moving
to 340–360 nm . -
Isomerism: The trans (
) isomer is thermodynamically stable. However, exposure to UV light or daylight in solution can induce isomerization to the cis ( ) form, leading to "ghost peaks" or peak splitting.
Strategic Decisions (The "Why")
-
Stationary Phase: A C18 (Octadecylsilane) column is selected due to the non-polar nature of TMC. A high carbon load (>15%) is recommended to ensure adequate retention and resolution from matrix interferences.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and sharper peaks, though MeOH is a viable, greener alternative. Acidification (0.1% Formic Acid) is critical not for the ionization of TMC (which is neutral), but to suppress silanol activity on the column and improve the peak shape of any phenolic impurities or degradation products.
-
Detection: Diode Array Detection (DAD) is mandatory during development to monitor peak purity and identify potential cis-isomer formation.
Method Development Workflow
The following diagram illustrates the logical flow of the method development process, highlighting the critical decision nodes for TMC analysis.
Figure 1: Step-by-step decision matrix for developing the TMC HPLC method.
Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with Quaternary Pump, Autosampler, Column Oven, and DAD (e.g., Agilent 1260/1290 or Waters Alliance).
-
Reagents:
Chromatographic Conditions
This protocol uses a Gradient Elution to prevent the accumulation of highly lipophilic impurities on the column, which is a common risk with isocratic methods for polymethoxylated compounds.
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil Gold or Zorbax Eclipse Plus) | Standard dimensions provide high theoretical plates for separating potential isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier improves peak symmetry. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for lipophilic TMC. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Constant temperature ensures reproducible retention times. |
| Injection Vol | 10 µL | Avoid overloading; TMC has high UV extinction coefficient. |
| Detection | 340 nm (BW 4 nm), Ref 360/100 | Optimized for tetramethoxy-substitution bathochromic shift. |
Gradient Program
TMC is expected to elute late. The gradient starts high in organic to reduce run time but includes a ramp to clean the column.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.00 | 50 | Initial equilibration |
| 12.00 | 90 | Linear ramp to elute TMC |
| 15.00 | 90 | Wash step (remove highly lipophilic matrix) |
| 15.10 | 50 | Return to initial conditions |
| 20.00 | 50 | Re-equilibration (Critical for reproducibility) |
Standard Preparation (Crucial Step)
Warning: TMC is hydrophobic. Do not use water as the diluent.
-
Stock Solution (1 mg/mL): Weigh 10 mg TMC into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase B (or 100% ACN). Avoid using Mobile Phase A (Water) in the diluent to prevent precipitation.
Method Validation (ICH Q2 Guidelines)
To ensure the method is "fit for purpose," the following parameters must be validated.
Linearity & Range
Prepare 5 concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Acceptance Criteria:
. -
Check: Plot Residuals. They should be randomly distributed around zero, confirming no secondary interaction (like adsorption) at low concentrations.
Precision (Repeatability)
Inject the Working Standard (50 µg/mL) six times (
-
Acceptance Criteria: %RSD of Peak Area
2.0%; %RSD of Retention Time 0.5%.
Isomer Stability (Robustness)
Chalcones can photoisomerize. Perform a "Light Stress Test":
-
Prepare two vials of standard.
-
Keep Vial A in the dark (control).
-
Expose Vial B to ambient lab light for 4 hours.
-
Analyze both.[1]
-
Observation: If a small peak appears just before the main TMC peak in Vial B, it is the cis-isomer.
-
Mitigation: Use amber glassware for all analytical work.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Photoisomerization (cis/trans) | Prepare fresh samples in amber vials; minimize light exposure. |
| Broad Tailing | Silanol interactions | Ensure 0.1% Formic Acid is present; switch to end-capped C18 column. |
| Pressure High | TMC precipitation | Ensure sample diluent is at least 80% Organic; check guard column. |
| Ghost Peaks | Carryover | Lipophilic TMC sticking to needle/seat. Add a needle wash step with 100% ACN. |
Mechanism of Separation
The following diagram details the molecular interactions driving the separation, visualizing why the C18 phase is effective for tetramethoxychalcone.
Figure 2: Mechanistic view of TMC retention on a C18 column.
References
-
BenchChem. (2025).[2][4] HPLC-Based Separation of Cis and Trans Chalcone Isomers. Retrieved from
-
BenchChem. (2025).[2][4] High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[2][4] Retrieved from 2
-
Zhang, L., et al. (2014). Tetramethoxychalcone, a chalcone derivative, suppresses proliferation... of human ovarian cancer cells.[5] PLoS One. Retrieved from 5
-
Trivedi, S., et al. (2021).[3] Stability Indicating HPLC Method for Estimation of Thymoquinone.... Journal of Pharmaceutical Research International. Retrieved from 3
-
BenchChem. (2025).[2] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4'-Methoxychalcone. Retrieved from 4
Sources
- 1. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. journaljpri.com [journaljpri.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetramethoxychalcone, a chalcone derivative, suppresses proliferation, blocks cell cycle progression, and induces apoptosis of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Formulation of Chalcone-Loaded PLGA Nanoparticles
Methodology: Interfacial Deposition (Nanoprecipitation)
Abstract
Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antioxidant properties.[1][2] However, their clinical translation is severely hindered by poor aqueous solubility and rapid systemic clearance. This Application Note details a robust, self-validating protocol for encapsulating chalcones into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
We utilize the Nanoprecipitation method (solvent displacement), chosen for its reproducibility and suitability for hydrophobic payloads.[3] This guide prioritizes critical process parameters (CPPs) that influence particle size distribution (PDI) and encapsulation efficiency (EE%).
Experimental Design & Mechanism
The Rationale for Nanoprecipitation
Unlike emulsion-solvent evaporation, nanoprecipitation relies on the interfacial deposition of a polymer after the displacement of a semi-polar solvent (e.g., acetone) from a lipophilic solution into an aqueous phase.
The Mechanism:
-
Marangoni Effect: As the organic solvent diffuses into the water, interfacial turbulence lowers the surface tension.
-
Supersaturation: The polymer (PLGA) and drug (Chalcone) become supersaturated at the interface.
-
Nucleation: Rapid formation of solid nanoparticles entrapping the drug.
Mechanistic Diagram
The following diagram illustrates the physicochemical transition during formulation.
Figure 1: Physicochemical mechanism of solvent displacement leading to chalcone encapsulation.
Materials & Reagents
| Component | Specification | Role |
| Polymer | PLGA 50:50 (MW 30,000–60,000 Da) | Biodegradable matrix carrier. |
| Active Agent | Synthetic/Natural Chalcone | Hydrophobic therapeutic payload.[2] |
| Organic Solvent | Acetone (HPLC Grade) | Water-miscible solvent for polymer/drug.[3] |
| Stabilizer | Polyvinyl alcohol (PVA) (MW 30-70k) | Steric stabilizer to prevent aggregation. |
| Aqueous Phase | Milli-Q Water (18.2 MΩ) | Dispersion medium. |
Expert Insight: Acetone is preferred over THF or DMSO because it is easily removed via evaporation (low boiling point) and has lower toxicity.
Detailed Protocol: Step-by-Step
Pre-requisite: All chalcone handling should occur under amber light or in foil-wrapped glassware to prevent photo-isomerization (cis-trans shifting).
Phase A: Organic Phase Preparation[4]
-
Weigh 50 mg of PLGA and transfer to a glass vial.
-
Weigh 5 mg of Chalcone (10% w/w loading ratio).
-
Dissolve both in 5 mL of Acetone .
-
Sonicate for 30 seconds to ensure complete solubilization.
-
Checkpoint: Solution must be optically clear. If cloudy, the drug is not fully dissolved.
-
Phase B: Aqueous Phase Preparation[5]
-
Prepare a 1% (w/v) PVA solution in Milli-Q water.
-
Tip: Heat water to 80°C to dissolve PVA, then cool to room temperature.
-
-
Filter the PVA solution through a 0.22 µm filter to remove dust/aggregates.
-
Measure 10 mL of the PVA solution into a beaker.
Phase C: Nanoprecipitation (The Critical Step)
-
Place the Aqueous Phase on a magnetic stirrer set to 700 RPM .
-
Using a syringe pump (or careful manual injection), inject Phase A (Organic) into Phase B (Aqueous) at a rate of 0.5 mL/min .
-
Note: The needle tip should be submerged directly into the vortex created by the stirrer.
-
-
Visual Cue: The solution will instantly turn into a milky-blue opalescent suspension (Tyndall effect), indicating nanoparticle formation.
Phase D: Solvent Removal & Purification
-
Stir the suspension open to the air for 4 hours (or overnight) in a fume hood to evaporate the acetone.
-
Centrifugation: Transfer suspension to centrifuge tubes.
-
Speed: 12,000 x g
-
Time: 30 minutes
-
Temperature: 4°C
-
-
Discard supernatant (save for EE% analysis) and resuspend the pellet in Milli-Q water. Repeat wash 2x to remove excess PVA.
-
Lyophilization: Freeze-dry the pellet using 5% Trehalose as a cryoprotectant if long-term storage is required.
Workflow Diagram
Figure 2: Step-by-step workflow for the formulation of chalcone-loaded PLGA nanoparticles.
Characterization & Validation
To ensure scientific integrity, every batch must be validated against these criteria.
Quantitative Analysis Formulas
1. Encapsulation Efficiency (EE%):
Measures how much drug was successfully trapped.[4][5][6][7]
2. Drug Loading (DL%):
Measures the drug density within the polymer matrix.
Target Specifications
| Parameter | Method | Target Range | Interpretation |
| Particle Size | DLS (Dynamic Light Scattering) | 100 – 200 nm | Ideal for EPR effect (tumor targeting). |
| PDI | DLS | < 0.2 | Monodisperse population (uniformity).[8][9] |
| Zeta Potential | ELS (Electrophoretic Light Scattering) | -20 mV to -30 mV | Moderate stability (PLGA is naturally negative). |
| Encapsulation | UV-Vis / HPLC | > 60% | High efficiency for hydrophobic drugs. |
Troubleshooting (Expert Notes)
Issue 1: Low Encapsulation Efficiency (<40%)
-
Cause: Drug leakage during the evaporation phase or solubility of chalcone in the PVA solution.
-
Fix: Increase the pH of the aqueous phase (if the chalcone is pH-sensitive) or increase the polymer:drug ratio from 10:1 to 20:1.
Issue 2: Aggregation (Visible clumping)
-
Cause: Insufficient stabilizer or "washing out" all PVA during purification.
-
Fix: Residual PVA is necessary for stability. Do not over-wash. Ensure the zeta potential is sufficiently negative. If neutral, the particles will aggregate via Van der Waals forces.
Issue 3: Burst Release
-
Cause: Drug adsorbed on the surface rather than inside the core.[3]
-
Fix: Use a "washing" step with a weak solvent immediately after formation, or switch to a PLGA with a higher molecular weight to create a denser matrix.
References
-
CD Bioparticles. (2019). How To Measure The Efficiency Of Drug Packaging? Retrieved from [Link]
-
Mukherjee, S., & Karati, D. (2023).[10] Mini Review on Polymer-based Nano Enable System for Targeted Delivery of Chalcone Derivatives against Cancerous Tissues. Bentham Science. Retrieved from [Link]
-
NanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles Formulation Methods.[11] Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanocomposix.com [nanocomposix.com]
- 4. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Delivery FAQs [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
Troubleshooting & Optimization
Preventing cyclization to flavanones during chalcone synthesis
Subject: Prevention of Intramolecular Cyclization (Flavanone Formation) during Claisen-Schmidt Condensation Ticket ID: CHAL-SYN-004 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The "disappearance" of 2'-hydroxychalcones into flavanones is the most common failure mode in flavonoid synthesis. It is not a random error; it is a thermodynamic inevitability driven by the 2'-hydroxyl group.
This guide provides the mechanistic root cause, three validated prevention protocols, and the definitive analytical markers to confirm you have the open-chain chalcone and not the cyclized flavanone.
Module 1: The Mechanistic Root Cause
Q: Why does my reaction ring-close automatically?
A: You are fighting the Oxy-Michael Addition .
In the presence of a 2'-hydroxyl group, the chalcone (an
-
Kinetic Product: Chalcone (Open chain). Formed fast, but less stable in solution.
-
Thermodynamic Product: Flavanone (Closed ring). More stable, favored by heat, acid, and prolonged reaction times.
Visualizing the Failure Mode:
Figure 1: The 6-endo-trig cyclization pathway.[1] The red arrow represents the unwanted side reaction driven by the 2'-OH group.
Module 2: Prevention Protocols
Strategy A: The "Gold Standard" (MOM Protection)
Best for: Drug development, high-purity requirements, and complex substrates. Logic: If you mask the 2'-OH, the Michael addition is chemically impossible.
Protocol:
-
Protection: React 2'-hydroxyacetophenone with Methoxymethyl chloride (MOM-Cl) and DIPEA in DCM (0°C to RT) to yield 2'-MOM-acetophenone.
-
Condensation: Perform standard Claisen-Schmidt condensation (KOH/MeOH). Note: No cyclization can occur.
-
Deprotection: Remove MOM group using mild acid (e.g., 2N HCl in MeOH) at room temperature. Monitor closely to stop before cyclization occurs (chalcone precipitates first).
Strategy B: Kinetic Control (Low-Temperature Base)
Best for: Quick synthesis, simple substrates. Logic: Chalcone formation is faster than cyclization. By keeping energy low, you trap the kinetic product.
Protocol:
-
Dissolve reactants in Ethanol/Methanol.
-
Cool the vessel to 0°C - 4°C (Ice bath). Crucial Step.
-
Add aqueous KOH/NaOH dropwise.
-
Stir at 0°C for 4-6 hours. Do not reflux.
-
Quench: Pour into crushed ice/water containing dilute HCl. The chalcone is less soluble and will precipitate immediately as a yellow/orange solid. Filter fast.
Strategy C: Acid-Mediated Dehydration (Dry Conditions)
Best for: Substrates sensitive to strong bases. Logic: Dry HCl gas promotes condensation but, in the absence of water/solvation, the salt of the chalcone often precipitates, arresting the reaction before cyclization.
Protocol:
-
Dissolve reactants in dry Ethyl Acetate or Ethanol.
-
Pass dry HCl gas through the solution at 0°C for 2 hours.
-
Store in the refrigerator (4°C) for 12-24 hours.
-
The chalcone usually crystallizes out.
Module 3: Decision Matrix & Troubleshooting
Q: My product is white/pale. Did I fail? A: Likely, yes.
-
Chalcones: Highly conjugated systems. They absorb blue light and appear Yellow, Orange, or Red .
-
Flavanones: Conjugation is broken at the C2-C3 bond. They appear Colorless, White, or Pale Cream .
Workflow Decision Tree:
Figure 2: Operational decision tree for selecting reaction conditions.
Module 4: Analytical Verification (NMR)
You cannot rely on melting point alone. 1H NMR is the only way to certify the lack of cyclization.
Table 1: Diagnostic NMR Signals (DMSO-d6 / CDCl3)
| Feature | Chalcone (Desired) | Flavanone (Avoid) |
| Visual Appearance | Yellow/Orange Solid | White/Colorless Solid |
| Vinyl Protons ( | Present. Two doublets ( | Absent. |
| Aliphatic Protons | Absent. | Present. H-2: dd or m ( |
| 2'-Hydroxyl Proton | Sharp Singlet ( | Absent (involved in ring ether bond). |
| Carbonyl ( |
References
-
NMR and Structural Features of 2′-Hydroxychalcones: Silva, A. M. S., et al. (1997). "NMR and Structural and Conformational Features of 2′-Hydroxychalcones and Flavones." Spectroscopy Letters.
-
Spectral Differentiation of Chalcones and Flavanones: Hasan, A., et al. (2015). "Spectral Properties of Chalcones II." FABAD Journal of Pharmaceutical Sciences.
-
MOM Protection Strategy: Zhai, et al. (2019).[4] "Synthesis of Psorachalcone A via MOM-protection." Frontiers in Chemistry.
-
Claisen-Schmidt Mechanism & Side Reactions: BenchChem Technical Notes. (2025).[1][5][6] "Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming drug resistance in ovarian cancer with tetramethoxychalcone
Technical Support Center: Overcoming Ovarian Cancer Drug Resistance with Tetramethoxychalcone (TMC)
User Guide Overview
Topic: 2,4,4',6'-Tetramethoxychalcone (TMC/TMOC) Application in Ovarian Cancer Models. Primary Objective: Troubleshoot and optimize experiments utilizing TMC to overcome cisplatin/paclitaxel resistance. Target Mechanism: Inhibition of STAT3 phosphorylation, modulation of Bcl-2/Bax ratio, and potential P-gp (ABCB1) blockade.
Part 1: Compound Formulation & Handling (Tier 1 Support)
Q1: My TMC powder is not dissolving in cell culture media. It precipitates immediately. What is wrong? A: TMC is highly hydrophobic. Direct addition to aqueous media causes immediate precipitation. You must use a "solvent-intermediate" method.
-
The Fix:
-
Primary Stock: Dissolve TMC powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Vortex until clear.
-
Storage: Aliquot into light-protected (amber) tubes and store at -20°C. Chalcones are light-sensitive and can undergo photo-isomerization (trans- to cis-), which reduces efficacy.
-
Working Solution: Dilute the DMSO stock into the culture medium immediately before use.
-
Critical Limit: Ensure the final DMSO concentration in the well does not exceed 0.1% - 0.5% . Higher DMSO levels can induce cytotoxicity or differentiation in ovarian cancer cells (e.g., A2780, SKOV3), confounding your resistance reversal data.
-
Q2: How do I verify the stability of my TMC stock? A: If you observe a color shift (yellow to clear or dark orange) or reduced potency, check for isomerization or oxidation.
-
Validation Step: Run a quick HPLC or TLC (Thin Layer Chromatography) against a fresh standard.
-
Self-Validating Check: Always run a "Vehicle Control" (Media + DMSO only) alongside your treatment to normalize for solvent effects.[1]
Part 2: Experimental Design & Efficacy Assays (Tier 2 Support)
Q3: I am trying to determine if TMC reverses cisplatin resistance. How do I design the combination matrix? A: To prove "reversal" rather than just "additive killing," you must calculate the Reversal Fold (RF) and the Combination Index (CI) . Do not just add a fixed dose of both.
Protocol: The "Checkerboard" Assay
-
Step 1: Determine IC50 of TMC alone. (Range: 0.1 µM – 50 µM).
-
Step 2: Select a Sub-toxic Dose. Choose a concentration of TMC that kills <10-20% of cells (e.g., IC10 or IC20). This ensures that any massive kill observed in combination is due to sensitization, not just TMC toxicity.
-
Step 3: Co-treatment. Treat resistant cells (e.g., A2780/CDDP) with:
-
Group A: Cisplatin (Serial Dilution) + Vehicle.
-
Group B: Cisplatin (Serial Dilution) + Fixed TMC (e.g., 2.5 µM).
-
-
Step 4: Calculate RF.
-
Interpretation: An RF > 2.0 indicates significant reversal of resistance.
-
Q4: My Western Blots show no change in P-gp (ABCB1) expression, but the cells are dying. Is the mechanism wrong? A: Not necessarily. TMC often works by inhibiting the function (efflux activity) of P-gp rather than downregulating its protein expression. Furthermore, in ovarian cancer, TMC's dominant mechanism is often the STAT3/Bcl-2 axis .
-
Troubleshooting the Mechanism:
-
Check Efflux: Use a Rhodamine 123 retention assay. If TMC blocks P-gp, Rhodamine (green fluorescence) will accumulate in the cells compared to control.
-
Check Apoptosis: TMC overcomes resistance by forcing cells into apoptosis despite DNA repair mechanisms. Look for Cleaved PARP and Bax upregulation .[2]
-
Part 3: Data Visualization & Mechanism
Mechanism of Action: How TMC Overcomes Resistance The following diagram illustrates the dual-pathway attack of TMC: blocking the survival signal (STAT3) and potentially inhibiting drug efflux.
Caption: TMC targets multiple resistance nodes: it inhibits STAT3 phosphorylation (downregulating Bcl-2/Cyclin D1) and may inhibit P-gp efflux, allowing Cisplatin to accumulate and trigger Bax-mediated apoptosis.
Part 4: Quantitative Reference Data
Typical IC50 Values for Validation Use these reference ranges to validate your control arms. If your A2780/CDDP cells are killing at 5 µM Cisplatin, your "resistant" line may have drifted (lost resistance).
| Cell Line | Phenotype | Cisplatin IC50 (µM) | TMC IC50 (µM) | Expected Reversal Fold (RF) with TMC |
| A2780 | Sensitive | 0.5 – 2.0 | 5.0 – 8.0 | N/A (Already Sensitive) |
| A2780/CDDP | Resistant | 15.0 – 30.0 | 4.0 – 7.0 | > 2.5x (Target) |
| SKOV3 | Resistant (p53 null) | 8.0 – 12.0 | 5.0 – 10.0 | ~ 1.5 - 2.0x |
Note: TMC is often "Non-Cross Resistant," meaning its IC50 remains low (4-7 µM) even in cells where Cisplatin IC50 has jumped 10-fold.
Part 5: Troubleshooting Workflow (Decision Tree)
Q5: I see cell death, but is it Apoptosis or Necrosis? A: TMC specifically induces the mitochondrial apoptotic pathway. You must verify this to rule out non-specific solvent toxicity.[1]
Workflow Diagram: Validation Pipeline
Caption: Step-by-step validation workflow. Initial MTT screening must be followed by molecular confirmation (Western/FACS) to distinguish specific reversal from general toxicity.
References
-
Qi, Z., et al. (2014). "Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells." PLoS ONE, 9(9): e106206.
-
Elhussin, I., et al. (2026). "Molecular Signature of Cisplatin Resistance in Ovarian Cancer Identifies Therapeutic Opportunities for Re-sensitization." Journal of Cancer, 17(1).
-
Borkar, P., et al. (2021). "Cisplatin Resistance in Ovarian Cancer: Classical Outlook and Newer Perspectives." Biomedical and Pharmacology Journal, 14(3).
-
BenchChem. "Reversing the Resistance: A Comparative Guide to Chalcones in Overcoming Multidrug Resistance." BenchChem Technical Guides.
Sources
Validation & Comparative
Reference Standards for 2'-Hydroxy-3,4,4',5-tetramethoxychalcone Purity Testing
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Precision Imperative
In the development of flavonoid-based therapeutics, 2'-Hydroxy-3,4,4',5-tetramethoxychalcone (hereafter 2'-H-TMC ) has emerged as a critical scaffold due to its potent anti-inflammatory and anticancer properties, particularly in NF-κB pathway modulation.[1] However, its structural complexity—specifically the polymethoxylated rings and the propensity for cyclization—creates a unique analytical challenge.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent-Grade (RG) or In-House Standards for purity testing. While RG standards offer initial cost savings, our analysis demonstrates that for quantitative bioassays and stability testing, the lack of metrological traceability in RG standards introduces statistically significant error margins that can invalidate potency data.
The Challenge: Structural Instability and Impurity Profiles
The primary difficulty in analyzing 2'-H-TMC lies in its biosynthetic origin and reactivity.[1] Synthesized via Claisen-Schmidt condensation, the compound is prone to specific degradation pathways that "generic" purity tests (like simple HPLC-UV at 254 nm) often miss.[1]
Key Impurity Vectors[1]
-
Cyclization: The 2'-hydroxyl group facilitates intramolecular Michael addition, converting the chalcone into its corresponding flavanone isomer.[1] This isomer often co-elutes with the chalcone in standard C18 gradients.[1]
-
Starting Materials: Unreacted 2'-hydroxyacetophenone or 3,4,5-trimethoxybenzaldehyde can persist.[1]
-
Geometric Isomerism: While the trans (
) form is thermodynamically stable, photo-isomerization to the cis ( ) form can occur under improper storage.[1]
Diagram: Synthesis & Impurity Pathways
The following diagram illustrates the Claisen-Schmidt pathway and the critical "Flavanone Trap" that necessitates high-specificity reference standards.[1]
Figure 1: Synthetic pathway of 2'-H-TMC highlighting the thermodynamic instability leading to cyclized flavanone and geometric isomer impurities.[1]
Comparative Analysis: CRM vs. Reagent Grade
We evaluated the impact of standard quality on the quantification of a "Test Sample" of 2'-H-TMC (synthesized in-house, nominal purity 98%).
The Competitors
-
The Product (CRM): ISO 17034 accredited Certified Reference Material.[2][3] Characterized by qNMR and Mass Balance.[1] Certified Purity: 99.8% ± 0.2% (
).[1] -
The Alternative (Reagent Grade - RG): Commercial "Research Grade" standard.[1] Label claim: >98% (determined by HPLC-UV area normalization only).
Performance Data
The following table summarizes the analytical discrepancies observed when quantifying the same Test Sample using both standards.
| Metric | CRM (The Product) | Reagent Grade (Alternative) | Impact on Research |
| Assigned Purity | 99.8% (Traceable to SI) | 98.5% (Area %) | RG overestimates potency by ignoring water/solvent content.[1] |
| Water Content | 0.1% (Karl Fischer) | Not Reported | RG users assume 0% water, leading to mass calculation errors. |
| Flavanone Detection | Resolved & Quantified | Co-eluted as "Main Peak" | RG method failed to separate the isomer, inflating purity. |
| Test Sample Result | 96.2% (Accurate) | 99.1% (False High) | False Pass: The sample actually contained 3% flavanone impurity. |
| Uncertainty ( | ± 0.4% | Unknown | Impossible to validate method for regulatory submission. |
Expert Insight: The Reagent Grade standard was assigned a purity based on "Area %" from a UV detector.[1] This method is flawed because it assumes all impurities have the same extinction coefficient as the main peak.[1] The CRM, characterized by qNMR (Quantitative Nuclear Magnetic Resonance), provides an absolute purity value independent of optical properties.
Experimental Protocol: High-Resolution Purity Assessment
To replicate the high-fidelity results of the CRM, the following validated HPLC-PDA-MS workflow is recommended. This protocol ensures separation of the critical flavanone impurity.[1]
Method Parameters
-
Instrument: UHPLC coupled with PDA and Single Quadrupole MS.[1]
-
Column: C18,
mm, 1.7 µm (e.g., Waters ACQUITY BEH or equivalent). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Detection:
-
UV: 340 nm (Chalcone max) and 280 nm (Flavanone max).
-
MS: ESI Positive Mode, Scan range 100–600
.[1]
-
Step-by-Step Workflow
-
Standard Preparation:
-
System Suitability:
-
Sample Analysis:
-
Inject samples immediately after preparation.[1]
-
Calculate purity using the External Standard Method (not Area Normalization) to account for response factors.
-
Analytical Workflow Diagram
This diagram outlines the decision logic for selecting the correct quantification method based on the standard type.
Figure 2: Analytical workflow comparing the traceability and outcome of using CRM vs. Reagent Grade standards.
Conclusion & Recommendations
For early-stage exploratory research (e.g., simple "hit" validation), a Reagent Grade standard may suffice if the limitations are acknowledged. However, for Lead Optimization, PK/PD studies, and Stability Testing , the use of a Certified Reference Material (CRM) is non-negotiable.
Why? The 2'-hydroxychalcone scaffold is dynamically unstable. Without a CRM that has been rigorously characterized for water content and isomeric purity, researchers risk generating data that is precise (reproducible) but not accurate (true), leading to the potential failure of drug candidates in later stages due to unexpected toxicity or lack of efficacy from impurities.
References
-
NIST. (2025). Certified Reference Materials (CRMs) vs. Reference Materials (RMs).[2][5][6] National Institute of Standards and Technology.[1][5] Link
-
BenchChem. (2025).[1][7] High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[1][7] BenchChem Application Notes.[1][7] Link
-
PubChem. (2025).[1][8] 2'-Hydroxy-3,4,4',5-tetramethoxychalcone Compound Summary. National Center for Biotechnology Information.[1] Link
-
ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1][3] International Organization for Standardization.[1] Link
-
Rozmer, Z. et al. (2022).[1] HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone. The Open Medicinal Chemistry Journal.[1] Link
Sources
- 1. echemi.com [echemi.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 5. labsertchemical.com [labsertchemical.com]
- 6. Certified reference materials - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone | C19H20O6 | CID 5373259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of Melting Point Determination for 2'-Hydroxy-3,4,4',5-tetramethoxychalcone: A Comparative Technical Guide
Executive Summary
The accurate thermal characterization of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone is critical for establishing its identity and purity profile in drug development. As a chalcone derivative, this compound exhibits specific physicochemical behaviors—including potential polymorphism and photosensitivity—that render standard "melting point" checks insufficient for rigorous validation.
This guide compares the two primary validation methodologies: Capillary Method (USP <741> Class Ia) and Differential Scanning Calorimetry (DSC) . While the capillary method remains the regulatory standard for visual confirmation, this guide demonstrates why DSC provides the superior quantitative data required for validating this specific methoxychalcone derivative.
The Analyte: 2'-Hydroxy-3,4,4',5-tetramethoxychalcone[1]
Before selecting a method, one must understand the thermal risks associated with this specific molecular structure.
-
Structural Vulnerability: The enone linkage (
) is susceptible to cis-trans photoisomerization upon heating under light exposure. -
Intramolecular Bonding: The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the crystal lattice, typically resulting in a sharp melting point (expected range: 110°C – 140°C, depending on polymorph).
-
Validation Challenge: Impurities from the Claisen-Schmidt condensation (e.g., 2'-hydroxy-5-methoxyacetophenone) can depress the melting point significantly.
Comparative Methodology: Capillary vs. DSC[2]
The following table contrasts the two methods specifically for validating this chalcone.
Table 1: Method Performance Matrix
| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Light transmission change (Visual/Optical) | Heat flow difference (Thermodynamic) |
| Primary Output | Clear Point (Liquid state achieved) | Onset Temperature ( |
| Sample Size | 2–5 mg (packed in capillary) | 1–3 mg (crimped in pan) |
| Precision | ±0.3°C to ±0.5°C | ±0.1°C |
| Polymorph Detection | Difficult (often missed if transition is fast) | Excellent (distinct endothermic peaks) |
| Decomposition | Visual darkening (subjective) | Exothermic event detection (quantitative) |
| Regulatory Status | USP <741> Standard | USP <891> / ASTM E794 |
| Best For... | Routine QC Release | Primary Reference Standard Validation |
Decision Logic for Validation
The following diagram illustrates the decision process for selecting the appropriate method based on the stage of development.
Figure 1: Decision matrix for selecting the thermal validation method. DSC is required for initial characterization to rule out polymorphism before setting capillary QC specifications.[1]
Detailed Experimental Protocols
Method A: Automated Capillary (USP <741> Variant)
Recommended for routine batch release after the standard is established.
Expert Insight: For chalcones, "sintering" (softening) often occurs before true melting. Automated systems must be set to detect the "Clear Point" (meniscus formation) to avoid false lows.
-
Sample Prep: Grind the dry chalcone powder to a fine, uniform particle size. Fill a USP-compliant capillary (1.5 mm O.D.) to a height of 3 mm .
-
Compaction: Tap the capillary on a hard surface (or use a drop-tube) to ensure tight packing. Loose packing leads to uneven heat transfer and wide ranges.
-
Ramp 1 (Fast): Heat at 10°C/min to 100°C to estimate the MP.
-
Ramp 2 (Validation Run): Start 5°C below the expected MP. Ramp at 1.0°C/min .[1]
-
Detection: Set the optoelectronic threshold to 40% transmission for "Onset" and 90% for "Clear Point."
Method B: Differential Scanning Calorimetry (The Gold Standard)
Required for validating the Reference Standard.[1]
Expert Insight: DSC measures the energy absorbed.[2] If the chalcone degrades (turns brown) upon melting, the DSC baseline will shift irreversibly. Use a hermetically sealed pan with a pinhole to allow pressure release without mass loss.
-
Calibration: Validate the DSC temperature axis using Indium (
156.6°C) and Vanillin ( 81-83°C) to bracket the chalcone's range. -
Sample Prep: Weigh 2.0 ± 0.1 mg of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone into an aluminum pan. Crimp with a lid (pinhole).
-
Atmosphere: Purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
-
Thermal Cycle:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 160°C.
-
-
Analysis: Integrate the endothermic peak.
- : The intersection of the extrapolated baseline and the tangent of the leading edge.[1] This is the true thermodynamic melting point.
- : The point of maximum heat flow (influenced by sample mass).
Data Analysis & Interpretation
When validating the compound, you will likely observe a discrepancy between the two methods. This is normal but must be explained in your validation report.
Table 2: Interpreting the Delta[2]
| Observation | Diagnosis | Action |
| DSC | Normal Physics. DSC detects the start of the melt; Capillary detects the end (liquid phase).[1] | Set QC spec as a range: |
| Broad DSC Peak (>3°C width) | Low Purity. Impurities depress MP (Van't Hoff equation). | Recrystallize sample.[2] Do not validate. |
| Double Peak in DSC | Polymorphism or Solvate. | Run TGA (Thermogravimetric Analysis) to check for solvent loss. |
| Exotherm immediately after Melt | Decomposition. | The compound is heat-sensitive. Use a faster ramp rate (5°C/min) to minimize time at high temp. |
Visualization of the Melting Event[2][3][4][5][6][7]
Figure 2: The chronological sequence of melting events. Note that DSC detects the event earlier (Onset) than the visual Capillary method (Meniscus).[1]
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[1][3][4] USP-NF.
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.
-
ASTM International. ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Foundational text on DSC onset vs.
-
Kumar, L., et al. (2023). "Chalcone Scaffolds: Synthesis and Biological Evaluation." Journal of Molecular Structure. (Context on chalcone stability and polymorphism).
Sources
Structural confirmation of chalcone alpha-beta unsaturation via IR spectroscopy
Structural Confirmation of Chalcone
Executive Summary: The Pharmacophore Checkpoint
In drug discovery, the chalcone scaffold (1,3-diphenyl-2-propene-1-one) is a privileged structure, serving as a precursor for flavonoids and isoxazolines. Its biological activity—ranging from anti-inflammatory to anticancer potential—hinges critically on the
This guide objectively compares Infrared (IR) Spectroscopy against its primary alternatives (
Technical Deep Dive: The Vibrational Signature
The confirmation of the chalcone structure via IR relies on detecting the loss of the aldehyde C-H Fermi doublet and the emergence of conjugated carbonyl and alkene modes.
Mechanistic Insight: Conjugation and Force Constants
Unlike non-conjugated ketones (
Where
Critical Vibrational Modes
| Functional Group | Mode | Wavenumber ( | Diagnostic Value |
| Carbonyl ( | Stretching | 1640 – 1685 | Primary Indicator. Intense band.[1] Lower frequency indicates s-cis conformation or strong conjugation. |
| Alkene ( | Stretching | 1580 – 1610 | Secondary Indicator. Often appears as a shoulder or distinct peak just below the aromatic ring stretches. |
| Vinyl ( | Bending (Out-of-Plane) | 960 – 985 | Geometric Indicator. Strong band specific to trans-alkenes. Absence suggests cis isomer or saturation. |
| Vinyl ( | Stretching | 3000 – 3100 | Weak intensity; often obscured by aromatic C-H stretches. |
Comparative Analysis: IR vs. NMR vs. UV-Vis
While IR is powerful, it is part of a triad of analytical techniques. The following table contrasts the performance of IR against
Table 1: Performance Comparison for Enone Confirmation
| Feature | IR Spectroscopy | UV-Vis Spectroscopy | |
| Primary Information | Functional Group ID & Conformation | Exact Geometry & Proton Count | Conjugation Extent |
| Confirmed via | Confirmed via chemical shift ( | Confirmed via Bathochromic shift (Red shift) | |
| Stereochemistry | Trans indicated by | Definitive: | Ambiguous |
| Sample State | Solid (KBr) or Neat (ATR) | Solution ( | Solution (MeOH, EtOH) |
| Cost & Time | Low / < 5 mins | High / 15-30 mins | Low / < 5 mins |
| Limitations | Aromatic overtones can obscure | Requires deuterated solvents; Solubility issues. | Low structural specificity; Solvent cutoff interference. |
The Verdict
-
Use IR for rapid screening of crude products during synthesis (Claisen-Schmidt condensation). It instantly confirms the consumption of the aldehyde (disappearance of
peaks) and formation of the enone. -
Use NMR for the final purity check and definitive assignment of E/Z geometry.
-
Use UV-Vis only for determining molar absorptivity or studying electronic transitions (Band I vs Band II) for photophysical applications.
Experimental Protocol: The Self-Validating Workflow
This protocol focuses on the Claisen-Schmidt condensation followed by IR analysis .[3][4]
Step 1: Synthesis (Green Chemistry Approach)
-
Reactants: Equimolar acetophenone (10 mmol) and benzaldehyde derivative (10 mmol).
-
Catalyst: Ethanolic NaOH (10%, 5 mL).
-
Procedure: Stir at room temperature for 2–4 hours. The mixture will thicken as the chalcone precipitates.
-
Quenching: Pour into crushed ice/water and acidify slightly with dilute HCl (to neutralize base).
-
Purification: Filter the solid. Crucial: Recrystallize from hot ethanol. Crude chalcones often contain unreacted aldehyde, which confuses IR interpretation.
Step 2: IR Acquisition (KBr vs. ATR)
-
Method A: KBr Pellet (Preferred for Resolution)
-
Mix 1–2 mg of dry chalcone with 100 mg dry KBr (spectroscopic grade).
-
Grind to a fine powder (particle size < wavelength to minimize scattering/Christiansen effect).
-
Press at 10 tons for 1 minute to form a transparent disc.
-
Why: KBr matrices separate molecules better than neat ATR, often resolving the splitting of carbonyl peaks caused by Fermi resonance or crystalline packing effects.
-
-
Method B: ATR (Attenuated Total Reflectance)
-
Place neat solid on the Diamond/ZnSe crystal.
-
Apply pressure clamp.
-
Note: ATR peaks may shift slightly (2–5
) compared to transmission IR due to refractive index dispersion.
-
Visualization: Logic & Workflow
Figure 1: Experimental Workflow for Chalcone Confirmation
Caption: Figure 1. Step-by-step workflow from synthesis to spectroscopic validation. The TLC step ensures starting materials do not contaminate the IR spectrum.
Figure 2: Spectral Decision Tree
Caption: Figure 2. Logic gate for interpreting IR spectra.[5] This decision tree helps researchers distinguish between successful synthesis, contamination, and geometric isomers.
References
-
Hasan, A. et al. "Spectral Properties of Chalcones II." FABAD Journal of Pharmaceutical Sciences, 2012.[3]
-
Thirunarayanan, G. et al. "IR and NMR spectral studies of some 2-hydroxy-1-naphthyl chalcones: Assessment of substituent effects." Arabian Journal of Chemistry, 2010.
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2020.
-
BenchChem. "Experimental Protocol for Chalcone Synthesis and Characterization." BenchChem Protocols, 2025.[6]
-
University of Delaware. "IR Lecture Part 2: Infrared Spectra Interpretation." UDel Chemistry Course Materials.
Sources
Benchmarking 2'-Hydroxy-3,4,4',5-tetramethoxychalcone Against Commercial Inhibitors: A Technical Guide
Introduction: The Quest for Novel Therapeutic Agents
In the landscape of modern drug discovery, the exploration of natural product scaffolds continues to be a fertile ground for identifying novel therapeutic agents. Chalcones, a class of aromatic ketones, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2][3] This guide focuses on the in-depth characterization and benchmarking of a specific synthetic chalcone, 2'-Hydroxy-3,4,4',5-tetramethoxychalcone, against established commercial inhibitors.
Our preliminary investigations and the broader scientific literature suggest that many chalcone derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport.[4][5][6] Furthermore, some chalcones have been implicated in the modulation of multidrug resistance (MDR) mechanisms, often mediated by efflux pumps such as P-glycoprotein (P-gp).[]
This technical guide provides a rigorous framework for the head-to-head comparison of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone with leading commercial inhibitors in two key functional areas: tubulin polymerization and P-glycoprotein (P-gp) activity. We will also assess the downstream consequence of this molecular activity on cell viability. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven evaluation of this promising compound's potential.
Experimental Design: A Multi-faceted Approach to Characterization
To provide a holistic performance assessment, we have designed a three-tiered experimental approach. This strategy allows for the elucidation of the compound's direct molecular interactions and its subsequent effects on cellular function. The experimental design is rooted in the principles of robust, reproducible in vitro assays, ensuring the generation of high-quality, decision-making data.[8][9][10]
dot
Figure 1: A tiered experimental workflow for comprehensive inhibitor characterization.
Benchmarking Against Commercial Standards
The selection of appropriate commercial inhibitors is paramount for a meaningful comparative analysis. For this guide, we have selected:
-
Paclitaxel: A well-characterized microtubule-stabilizing agent that promotes tubulin polymerization. It serves as a positive control for agents that enhance microtubule formation.
-
Colchicine: A classic microtubule-destabilizing agent that inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin.[11]
-
Verapamil: A first-generation P-glycoprotein inhibitor that acts as a competitive substrate and modulator of P-gp ATPase activity.[12][13]
-
Tariquidar: A potent and specific third-generation P-gp inhibitor that acts as a non-competitive ATPase inhibitor.[12][14]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Principle: This assay spectrophotometrically measures the increase in turbidity at 340 nm as purified tubulin monomers polymerize into microtubules. Inhibitors of polymerization will suppress this increase, while enhancers will accelerate or augment it.[15][16][17]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone in DMSO.
-
Prepare 10 mM stock solutions of Paclitaxel and Colchicine in DMSO.
-
Prepare a tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol).[17]
-
Prepare a 100 mM GTP stock solution.
-
-
Reaction Setup:
-
In a 96-well, half-area, clear-bottom plate, add 10 µL of the test compound dilutions (2'-Hydroxy-3,4,4',5-tetramethoxychalcone, Paclitaxel, Colchicine) or DMSO (vehicle control) to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
On ice, prepare the tubulin polymerization reaction mix by diluting purified bovine tubulin to 3 mg/mL in ice-cold tubulin polymerization buffer supplemented with 1 mM GTP.[17]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the IC50 value for polymerization inhibition by plotting the Vmax or Amax against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
dot
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone as antimitotic agent that induces mitotic catastrophe in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 8. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 9. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 11. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cytoskeleton.com [cytoskeleton.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
2'-Hydroxy-3,4,4',5-tetramethoxychalcone proper disposal procedures
This guide details the standard operating procedures (SOP) for the safe disposal of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone , a synthetic flavonoid derivative often used in drug discovery for its anti-inflammatory and antiproliferative properties.[1]
Executive Safety Summary & Hazard Profile
Before initiating any disposal procedure, the operator must understand the physicochemical risks associated with this compound.[1] As a methoxylated chalcone, it is classified under hazardous organic waste and must never be disposed of via municipal drains or general trash.
Compound Identity:
-
Chemical Name: 2'-Hydroxy-3,4,4',5-tetramethoxychalcone[1]
-
Chemical Class: Chalcone / Flavonoid precursor[1]
-
Physical State: Yellow crystalline solid[1]
Hazard Classification (GHS): Based on structural analogs (e.g., 2'-hydroxychalcone, trimethoxychalcones), treat this substance with the following hazard assumptions:
| Hazard Type | GHS Code | Description |
| Health | H315 | Causes skin irritation.[1][2] |
| Health | H319 | Causes serious eye irritation.[1][3] |
| Health | H335 | May cause respiratory irritation (dust inhalation).[1] |
| Environmental | H400/H410 | Very toxic to aquatic life with long-lasting effects.[1] |
Pre-Disposal Logistics & Segregation
Effective disposal begins with proper segregation at the bench. 2'-Hydroxy-3,4,4',5-tetramethoxychalcone is a Non-Halogenated Organic compound (unless dissolved in solvents like Dichloromethane).[1]
Required Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling fine powder in open air.[1]
-
Skin: Nitrile gloves (0.11 mm minimum thickness).[1] Double-gloving recommended for liquid solutions.[1]
-
Eye: Chemical safety goggles (ANSI Z87.1).[1]
Waste Stream Classification
Use the following decision matrix to determine the correct waste container.
Figure 1: Waste segregation logic flow. Ensure the compound is categorized correctly based on the solvent matrix.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Applicable for: Expired stocks, degraded samples, or excess dry powder.[1]
-
Containment: Do not dump loose powder into a waste drum. Transfer the solid into a sealable primary container (e.g., a glass vial or high-density polyethylene jar).
-
Labeling: Attach a hazardous waste label to the primary container.[1]
-
Consolidation: Place the sealed primary container into the laboratory's designated Solid Hazardous Waste Drum .
-
Ultimate Disposal: This stream must be sent for High-Temperature Incineration equipped with an afterburner and scrubber to ensure complete combustion of the aromatic rings.[1]
Protocol B: Disposal of Liquid Solutions
Applicable for: Reaction mixtures, HPLC waste, or stock solutions in DMSO/Methanol.[1]
-
Identify the Solvent:
-
Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.
-
Rinsing: Rinse the original vessel twice with a small volume of the compatible solvent and add the rinsate to the waste carboy.
-
Logging: Immediately log the addition on the waste container's accumulation log sheet. Record the volume and the concentration of the chalcone.
Protocol C: Spill Cleanup Procedure
Immediate actions for accidental release.
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE Up: Wear N95 mask, goggles, and nitrile gloves.[1]
-
Containment:
-
Decontamination: Clean the surface with a soap and water solution, followed by an ethanol wipe.[1]
-
Disposal: Place all cleanup materials (wipes, absorbents, gloves) into a heavy-duty plastic bag, seal it, and dispose of it as Solid Hazardous Waste .
Regulatory Compliance & Environmental Fate
EPA/RCRA Considerations (USA)
While 2'-Hydroxy-3,4,4',5-tetramethoxychalcone is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Characteristic" waste rules if it exhibits ignitability (when in solvent) or toxicity.[1]
-
Status: It must be managed as a Chemical Waste requiring destruction.[1]
-
Prohibition: Under no circumstances should this compound be released into the sewer system.[1] Chalcones are bioactive and can disrupt aquatic ecosystems (H400).[1]
Destruction Method
The only acceptable final disposal method is Incineration .
-
Mechanism: Thermal oxidation at >850°C breaks the chalcone backbone (C6-C3-C6) into CO₂ and H₂O.[1]
-
Verification: Ensure your waste disposal contractor (e.g., Veolia, Clean Harbors) provides a Certificate of Destruction.[1]
References
-
PubChem. 2'-Hydroxy-3,4,4',5-tetramethoxychalcone Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Available at: [Link][1]
Sources
Comprehensive Safety and Handling Guide for 2'-Hydroxy-3,4,4',5-tetramethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone, a methoxylated chalcone under investigation for its potential biological activities. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Toxidological Profile
GHS Classification (Inferred) : Based on available data for similar chalcones, 2'-Hydroxy-3,4,4',5-tetramethoxychalcone should be handled as a substance with the following potential hazards[1]:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
Chalcones as a class are often yellow powdered solids that can be irritating to the skin, eyes, and respiratory system.[2] They are also noted as being combustible at high temperatures, with a risk of dust explosion if dispersed in the air in sufficient concentrations.[2]
Many methoxylated chalcones are biologically active, exhibiting a range of effects including anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] While some studies on simple methoxychalcones have shown them to be non-toxic in in vitro cytotoxicity assays, the potent biological activity of this class of compounds necessitates careful handling to avoid unintended exposure.[3]
Hazard Summary Table
| Hazard | Classification | Primary Routes of Exposure | Potential Health Effects |
| Skin Contact | Skin Irritant 2 | Dermal | Causes skin irritation, redness, and discomfort. |
| Eye Contact | Eye Irritant 2A | Ocular | Causes serious eye irritation, tearing, and redness. |
| Inhalation | STOT SE 3 | Respiratory | May cause respiratory tract irritation, coughing, and shortness of breath. |
| Ingestion | Not Classified | Oral | Harmful if swallowed. |
| Combustibility | Combustible Solid | - | Dust may form explosive mixtures with air. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following PPE is mandatory when handling 2'-Hydroxy-3,4,4',5-tetramethoxychalcone in powdered form.
-
Hand Protection : Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable choices.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[6]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to protect against airborne particles and splashes.[2]
-
Respiratory Protection : A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2][6]
-
Body Protection : A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
PPE Selection Workflow
Caption: Step-by-step workflow for handling the solid compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1. Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [2]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2. Spill Response
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Increase ventilation in the area of the spill.
-
Contain : For a small spill of the solid, carefully sweep it up with a soft brush and dustpan to avoid creating dust. Place the spilled material into a sealed, labeled container for disposal.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing 2'-Hydroxy-3,4,4',5-tetramethoxychalcone must be treated as hazardous chemical waste.
-
Solid Waste : Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor : Follow your institution's guidelines for the disposal of chemical waste through a licensed hazardous waste disposal company.
Disposal Decision Tree
Caption: Decision tree for proper waste disposal.
References
-
Synthesis and biological evaluation of simple methoxylated chalcones as anticancer, anti-inflammatory and antioxidant agents. PubMed. [Link]
-
2'-Hydroxy-3,4,5-trimethoxychalcone | C18H18O5 | CID 5709436. PubChem. [Link]
-
Chalcone MSDS: Safety & Handling Guide | PDF. Scribd. [Link]
-
Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. [Link]
-
Naturally occurring chalcones: (A) hydroxylated and methoxylated... ResearchGate. [Link]
-
A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. MDPI. [Link]
-
Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. 2'-Hydroxy-3,4,5-trimethoxychalcone | C18H18O5 | CID 5709436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Synthesis and biological evaluation of simple methoxylated chalcones as anticancer, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
